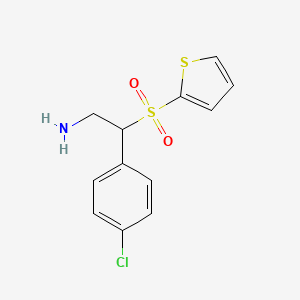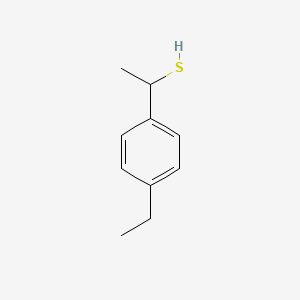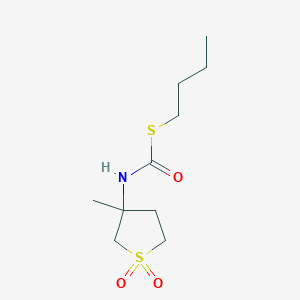![molecular formula C19H22O3 B12121289 Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- CAS No. 132991-25-4](/img/structure/B12121289.png)
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core with a phenoxy group substituted at the para position, which is further modified with a 1,1-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate. This can be achieved by reacting 4-hydroxybenzoic acid with 1,1-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can facilitate binding to specific sites, while the benzoic acid moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of the phenoxy group.
4-(1,1-Dimethylpropyl)phenol: Lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- is unique due to its combination of a benzoic acid core with a phenoxy group and a 1,1-dimethylpropyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
132991-25-4 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C19H22O3/c1-4-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21/h5-12H,4,13H2,1-3H3,(H,20,21) |
Clave InChI |
IJTKTHWGANOQAK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12121229.png)


![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12121261.png)

methanethione](/img/structure/B12121264.png)
![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)

![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)
